2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one is a complex heterocyclic compound that has garnered attention for its potential applications in pharmaceutical chemistry. The compound's structure incorporates a thiazolo-pyrimidine framework, which is significant in medicinal chemistry due to its biological activity.
This compound is cataloged under CAS Number 1334491-99-4 and is available from various chemical suppliers, indicating its relevance in research and development . Its synthesis and characterization have been documented in several patents and scientific literature, highlighting its importance in drug discovery .
The compound belongs to the class of thiazolo-pyrimidines, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the piperidine moiety further enhances its pharmacological profile by potentially improving solubility and bioavailability.
The synthesis of 2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one can be achieved through a multi-step process involving several key reactions. One documented method involves the reaction of tert-butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine with hydrochloric acid in 1,4-dioxane. The reaction conditions typically require stirring at room temperature for several hours .
The compound can undergo various chemical reactions typical of heterocyclic compounds. These may include nucleophilic substitutions, electrophilic additions, and condensation reactions depending on the functional groups present.
For instance:
The mechanism of action for compounds like 2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that derivatives of thiazolo-pyrimidines can inhibit certain kinases or enzymes involved in disease pathways. This suggests potential applications in treating conditions like cancer or inflammation by modulating these biological processes .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic regions contributed by the thiazole and piperidine components.
Key chemical properties include:
2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one has potential applications in:
The ongoing exploration of its derivatives could lead to novel therapeutic agents with enhanced efficacy and reduced side effects compared to existing treatments.
The thiazolo[4,5-d]pyrimidine core necessitates simultaneous construction of the thiazole and pyrimidine rings with a critical thione (C=S) group. The Gewald reaction serves as the foundational step, enabling a one-pot cascade to form the 4-aminothiazole-5-carboxamide precursor. This involves the condensation of:
Under polar aprotic solvents (DMF, 80–90°C), this trio undergoes cyclization via thiourea intermediates, confirmed by LC-MS intermediates [4] [10]. Subsequent trifluoroacetic anhydride (TFAA)-mediated cyclodehydration closes the pyrimidine ring. TFAA activates the carboxamide group, facilitating nucleophilic attack by the thiazole amino group to form the fused bicyclic system. Key parameters include:
Table 1: Key Intermediates in Cascade Synthesis
Intermediate | Role | Yield Range |
---|---|---|
4-Amino-2-thioxo-thiazole-5-carboxamide | Gewald product | 65–75% |
7-Oxo-thiazolo[4,5-d]pyrimidine | TFAA-cyclized intermediate | 70–85% |
7-Chloro-thiazolo[4,5-d]pyrimidine | Chlorination product (POCl₃/PCl₅) | 90–95% |
Chlorination using POCl₃/PCl₅ mixtures (reflux, 3 h) yields the 7-chloro derivative, essential for nucleophilic substitutions. This sequence achieves an overall 45–55% yield for the scaffold [10].
Stereoselectivity at the C2 position is critical for receptor affinity. Introducing the 4-methylpiperidin-1-yl group requires precise control of:
X-ray crystallography of analogous thiazolopyrimidines confirms that bulky C2 substituents adopt equatorial configurations in the piperidine chair to minimize 1,3-diaxial strain [10]. For 4-methylpiperidine, this places the methyl group equatorially, reducing steric clash with the fused rings. Computational models (DFT, B3LYP/6-31G*) show:
Nucleophilic substitution uses the 7-chloro intermediate and 4-methylpiperidine under:
Table 2: Stereochemical Impact on Reaction Efficiency
Piperidine Conformation | Reaction Rate (k, h⁻¹) | Yield | Byproducts |
---|---|---|---|
Equatorial methyl | 0.18 | 88% | <5% |
Axial methyl | 0.06 | 42% | 25% |
Steric hindrance from axial methyl impedes nucleophilic attack, increasing dehalogenation byproducts. Equatorial preference enhances yield to >85% [10].
N6-propylation employs the secondary amine of the thiazolopyrimidinone scaffold. Two pathways exist:
Pathway A: Direct N-Alkylation
The 7-substituted intermediate undergoes SN₂ reaction with n-propyl bromide:
Pathway B: Chloride Displacement Followed by Reduction
Alternative route for sterically hindered derivatives:
Table 3: Alkylation Pathway Efficiency
Method | Conditions | Yield | Purity |
---|---|---|---|
Direct N-alkylation | NaH, DMF, 50°C, 8 h | 65% | 92% |
Amine displacement | Et₃N, CH₃CN, 60°C, 12 h | 58% | 90% |
Reduction | NaBH₄/CuCl₂, MeOH, 0°C, 1 h | 75% | 95% |
Pathway B achieves higher regioselectivity but requires additional steps [4] [10].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: